Wallifoliol
Description
Wallifoliol (C₂₉H₃₄O₁₀) is a taxane diterpenoid first isolated from Taxus wallichiana (Himalayan yew) . Its structure features a unique 5/6/6/6/4 pentacyclic carbon skeleton, distinguishing it from classical taxanes like paclitaxel (C₄₇H₅₁NO₁₄) . The molecule contains an oxetane ring and multiple oxygenated functional groups, including acetyl and benzoyl esters at C-10 and C-13, respectively . This compound exhibits cytotoxic activity against human cancer cell lines, notably KB (oral epidermoid carcinoma) and Hepa 59 T/VGH (liver carcinoma), with IC₅₀ values ranging from 0.5–2.0 µM .
Properties
Molecular Formula |
C29H34O10 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11S,14S)-4-acetyloxy-9,11,14-trihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-27-20(14)29(35,24(34)39-25(27,3)4)26(5)18(32)11-19-28(13-36-19,38-15(2)30)21(26)22(27)37-23(33)16-9-7-6-8-10-16/h6-10,17-19,21-22,31-32,35H,11-13H2,1-5H3/t17-,18-,19+,21-,22-,26+,27-,28-,29+/m0/s1 |
InChI Key |
CIHPBJOPSVVYIO-RFIZPCKGSA-N |
Isomeric SMILES |
CC1=C2[C@@]3(C[C@@H]1O)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C2C3(CC1O)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Synonyms |
wallifoliol |
Origin of Product |
United States |
Comparison with Similar Compounds
Taxoprexin (C₄₇H₅₈NO₁₄)
- Structural Differences :
- Bioactivity :
10-Deacetylbaccatin III (C₂₉H₃₆O₁₀)
- Structural Overlap :
- Synthetic Utility :
13-O-Acetyl this compound (C₃₁H₃₆O₁₁)
- Modifications :
- Activity :
Key Spectral and Physicochemical Data
| Parameter | This compound | 10-Deacetylbaccatin III | Taxoprexin |
|---|---|---|---|
| Molecular Formula | C₂₉H₃₄O₁₀ | C₂₉H₃₆O₁₀ | C₄₇H₅₈NO₁₄ |
| ¹³C NMR (δC, CDCl₃) | C-11: 131.0; C-14: 37.1 | C-11: 128.5; C-14: 35.8 | C-13: 172.1 (ester) |
| Bioactivity (IC₅₀) | KB: 0.5 µM | KB: >10 µM | KB: 0.001 µM |
| Source | Taxus wallichiana | Taxus brevifolia | Semi-synthetic |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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